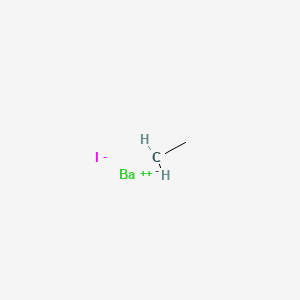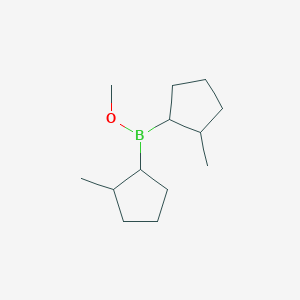
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This particular compound features a trifluoromethyl group attached to the phenothiazine nucleus, which can significantly influence its chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with the amine under appropriate conditions to yield the desired guanidine compound . Another efficient guanidylating agent is S-methylisothiourea, which can also be used to introduce the guanidine functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes.
Wirkmechanismus
The mechanism of action of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, involves its interaction with molecular targets in the body. It can act as a dopaminergic antagonist, binding to dopamine receptors and inhibiting their activity. This action can influence various physiological processes, including neurotransmission and hormonal release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluphenazine: A phenothiazine derivative with similar structural features and biological activities.
Triflupromazine: Another phenothiazine compound with comparable properties.
Uniqueness
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is unique due to its specific trifluoromethyl substitution, which can enhance its biological activity and stability compared to other phenothiazine derivatives .
Conclusion
Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable tool for various studies and applications.
Eigenschaften
CAS-Nummer |
47441-00-9 |
|---|---|
Molekularformel |
C17H17F3N4S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]guanidine |
InChI |
InChI=1S/C17H17F3N4S/c18-17(19,20)11-6-7-15-13(10-11)24(9-3-8-23-16(21)22)12-4-1-2-5-14(12)25-15/h1-2,4-7,10H,3,8-9H2,(H4,21,22,23) |
InChI-Schlüssel |
RRCNDSPDIRRRDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




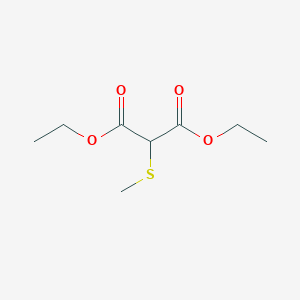


![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

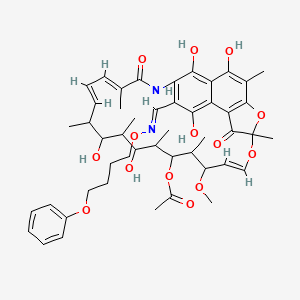
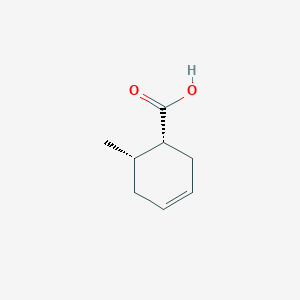
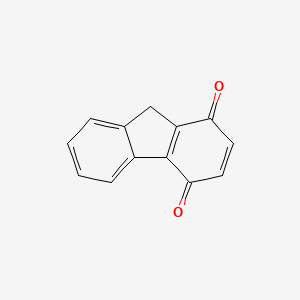
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
